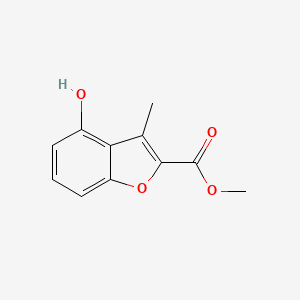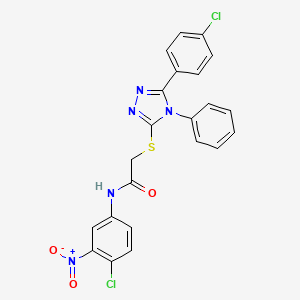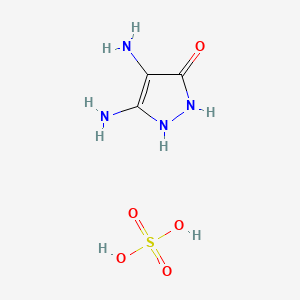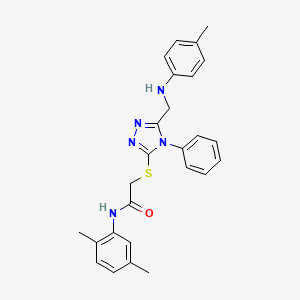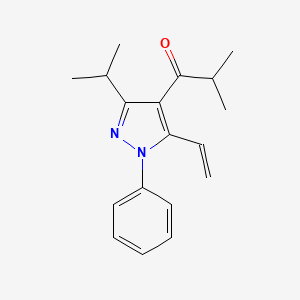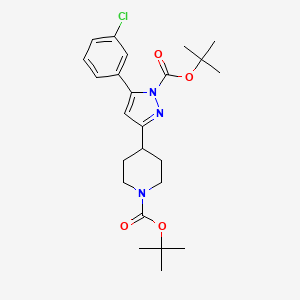
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the 3-chlorophenyl group.
Introduction of the tert-butoxycarbonyl group: This step involves the reaction of the pyrazole derivative with tert-butyl chloroformate under basic conditions.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
科学的研究の応用
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of pyrazole and piperidine derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group may enhance the compound’s stability and bioavailability, while the piperidine ring can influence its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylate: Similar structure but lacks the chlorophenyl group.
tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(4-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate: Similar structure with a different position of the chlorine atom.
Uniqueness
The presence of the 3-chlorophenyl group in tert-Butyl 4-(1-(tert-butoxycarbonyl)-5-(3-chlorophenyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
特性
分子式 |
C24H32ClN3O4 |
|---|---|
分子量 |
462.0 g/mol |
IUPAC名 |
tert-butyl 4-[5-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H32ClN3O4/c1-23(2,3)31-21(29)27-12-10-16(11-13-27)19-15-20(17-8-7-9-18(25)14-17)28(26-19)22(30)32-24(4,5)6/h7-9,14-16H,10-13H2,1-6H3 |
InChIキー |
PQNGSBQGBLBKDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=C2)C3=CC(=CC=C3)Cl)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



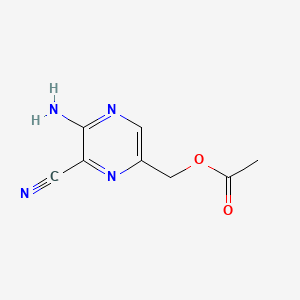

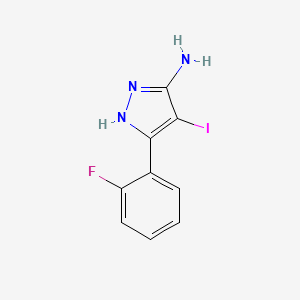

![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)
